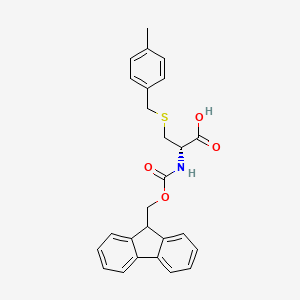

Fmoc-D-Cys(Mbzl)-OH

説明

Fmoc-D-Cysteine(Methylbenzyl)-OH: is a derivative of the amino acid cysteine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methylbenzyl (Mbzl) group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group for the amino group, and the Mbzl group protects the thiol group of cysteine. These modifications facilitate the synthesis of complex peptides and proteins by preventing unwanted side reactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Cysteine(Methylbenzyl)-OH typically involves the following steps:

Protection of the Thiol Group: The thiol group of D-cysteine is protected by reacting it with a methylbenzyl group, forming a thioether linkage.

Protection of the Amino Group: The amino group of the protected D-cysteine is then protected with the Fmoc group. This is usually achieved by reacting the amino group with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine.

Industrial Production Methods: In an industrial setting, the production of Fmoc-D-Cysteine(Methylbenzyl)-OH follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection Reactions: Large quantities of D-cysteine are reacted with methylbenzyl chloride and Fmoc-chloride under controlled conditions to ensure high yield and purity.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with the desired purity.

化学反応の分析

Types of Reactions:

Oxidation: The thiol group of cysteine can undergo oxidation to form disulfides. in Fmoc-D-Cysteine(Methylbenzyl)-OH, the thiol group is protected, preventing this reaction.

Reduction: The thioether linkage can be cleaved under reductive conditions, typically using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The Fmoc group can be removed under basic conditions, usually with piperidine, to expose the free amino group for further peptide coupling reactions.

Common Reagents and Conditions:

Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Thioether Cleavage: DTT or TCEP in aqueous buffer solutions are used for the reduction of the thioether linkage.

Major Products Formed:

Fmoc Removal: The removal of the Fmoc group yields the free amino group of D-cysteine.

Thioether Cleavage: The cleavage of the thioether linkage yields the free thiol group of D-cysteine.

科学的研究の応用

Chemistry:

Peptide Synthesis: Fmoc-D-Cysteine(Methylbenzyl)-OH is widely used in the synthesis of peptides and proteins, particularly in SPPS, where it helps in the stepwise assembly of peptide chains.

Biology:

Protein Engineering: It is used in the synthesis of modified proteins and peptides for studying protein structure and function.

Medicine:

Drug Development: The compound is used in the development of peptide-based therapeutics, including enzyme inhibitors and receptor agonists/antagonists.

Industry:

Bioconjugation: It is employed in the conjugation of peptides to other biomolecules, such as antibodies, for the development of diagnostic and therapeutic agents.

作用機序

Mechanism:

Fmoc Group: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. It is removed under basic conditions to expose the free amino group for peptide coupling.

Methylbenzyl Group: The methylbenzyl group protects the thiol group of cysteine, preventing oxidation and other side reactions. It can be removed under reductive conditions to expose the free thiol group.

Molecular Targets and Pathways:

Peptide Synthesis Pathways: The compound is involved in the pathways of peptide synthesis, where it facilitates the stepwise assembly of peptide chains by protecting reactive groups.

類似化合物との比較

Fmoc-L-Cysteine(Methylbenzyl)-OH: Similar to Fmoc-D-Cysteine(Methylbenzyl)-OH but with the L-isomer of cysteine.

Fmoc-D-Cysteine(Trityl)-OH: Uses a trityl group instead of a methylbenzyl group for thiol protection.

Fmoc-D-Cysteine(Acm)-OH: Uses an acetamidomethyl (Acm) group for thiol protection.

Uniqueness:

Stereochemistry: Fmoc-D-Cysteine(Methylbenzyl)-OH contains the D-isomer of cysteine, which can have different biological properties compared to the L-isomer.

Thiol Protection: The methylbenzyl group provides a specific type of protection for the thiol group, which can be selectively removed under reductive conditions, offering versatility in peptide synthesis.

生物活性

Fmoc-D-Cys(Mbzl)-OH, or N-(9-Fluorenylmethoxycarbonyl)-D-cysteine (benzyl ester), is a significant compound in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). This article provides a detailed overview of its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound features:

- Fmoc Group : Protects the amino group during peptide synthesis.

- Mbzl Group : Protects the thiol group, preventing unwanted reactions during synthesis.

The presence of the D-cysteine residue allows for the incorporation of unnatural amino acids into peptides, which can alter their biological properties compared to their L-enantiomers. This structural modification is crucial for developing peptides with specific functionalities.

Biological Activity

The biological activity of this compound is primarily attributed to its thiol group, which plays a pivotal role in various biochemical processes:

- Disulfide Bond Formation : The thiol group can participate in forming disulfide bonds, crucial for stabilizing protein structures.

- Redox Reactions : Thiols are known to act as antioxidants, participating in redox reactions that protect cells from oxidative stress.

- Enzyme Interactions : Cysteine residues in proteins often play critical roles in enzyme catalysis and regulation.

Table 1: Comparison of Cysteine Derivatives

| Compound Name | Structure/Features | Uniqueness |

|---|---|---|

| Fmoc-D-Cysteine | Basic structure without side-chain protection | Simpler structure without methylbenzyl protection |

| Fmoc-L-Cysteine | Enantiomer of D-cysteine | Different stereochemistry affecting biological activity |

| Fmoc-D-Cys(Trt)-OH | Uses trityl protection instead of methylbenzyl | Different reactivity and stability characteristics |

| Fmoc-D-Cys(Acm)-OH | Acetamidomethyl protecting group | Varies in stability during synthesis processes |

Applications in Peptide Research

This compound is utilized in various scientific fields:

- Peptide Synthesis : Its unique properties facilitate the synthesis of peptides with desired characteristics.

- Drug Development : Modified peptides can lead to new therapeutic agents with improved efficacy and specificity.

- Bioconjugation : The thiol group allows for conjugation with other biomolecules, enhancing functionality.

Case Studies and Research Findings

- Racemization Studies : Research indicates that using this compound reduces racemization rates during SPPS compared to other protecting groups. This property enhances the yield and purity of synthesized peptides .

- Stability Evaluations : Studies have shown that the Mbzl protecting group provides stability under various synthetic conditions, allowing for controlled deprotection and subsequent reactions .

- Thiol Reactivity : The reactivity of the thiol group has been explored in enzyme catalysis models, demonstrating its potential role in mimicking natural enzyme mechanisms .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4S/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYBTXFHTQYWCZ-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301145111 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301145111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200354-41-2 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200354-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301145111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。